molecular formula C9H16O2 B2549880 2-(3,3-Dimethylcyclobutyl)propanoic acid CAS No. 1935938-69-4

2-(3,3-Dimethylcyclobutyl)propanoic acid

Cat. No.: B2549880
CAS No.: 1935938-69-4
M. Wt: 156.225
InChI Key: ZKWYHYUZDOEHOW-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutyl)propanoic acid is a cyclobutane-containing carboxylic acid derivative characterized by a propanoic acid backbone substituted at the β-position with a 3,3-dimethylcyclobutyl group. The cyclobutyl ring introduces steric bulk and moderate ring strain, while the methyl groups enhance hydrophobicity.

Properties

IUPAC Name

2-(3,3-dimethylcyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)7-4-9(2,3)5-7/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWYHYUZDOEHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the cyclobutyl ring, which is then further functionalized to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides and subsequent derivatives.

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)propanoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(3,3-Dimethylcyclobutyl)propanoic acid, differing in substituents, ring systems, or functional groups:

Compound Name Key Structural Features CAS # Applications/Reactivity Insights References
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid Difluorocyclobutyl group, acetamido substituent 1850177-79-5 Potential fluorinated drug intermediate; fluorination enhances metabolic stability and polarity .
2-[(Cyclobutylcarbonyl)amino]propanoic acid Cyclobutylcarbonyl amino group Not specified Likely used in peptide mimetics; carbonyl group increases hydrogen-bonding capacity .
3-(2-Thienyl)propanoic acid Thienyl (aromatic sulfur-containing) substituent Not specified Research applications in materials science; aromaticity influences electronic properties .
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid Trifluoromethyl, hydroxyl, and methyl groups Not specified High acidity due to electron-withdrawing trifluoromethyl group; used in agrochemicals .

Key Differences in Reactivity and Properties

  • Fluorinated analogs (e.g., 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid) exhibit higher electronegativity, improving solubility in polar solvents and resistance to oxidative degradation . Thienyl-containing analogs (e.g., 3-(2-Thienyl)propanoic acid) benefit from aromatic conjugation, enhancing UV activity and suitability for optoelectronic applications .
  • Biological and Chemical Applications: Cyclobutylcarbonyl amino derivatives (e.g., 2-[(Cyclobutylcarbonyl)amino]propanoic acid) are tailored for protease inhibition due to their hydrogen-bonding motifs . Acetamido-substituted compounds (e.g., 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid) may serve as precursors for acetylated biologics, leveraging improved pharmacokinetics .

Research Findings and Limitations

  • Data Gaps: Direct experimental data on this compound’s melting point, solubility, or synthetic routes are absent in the evidence. Comparisons rely on extrapolation from substituent effects.
  • Contradictions: Fluorinated and non-fluorinated analogs exhibit opposing electronic behaviors, underscoring the need for context-specific evaluations in drug design .

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